REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:10](=[O:11])[NH:12][NH2:13])[n:4][c:5]([S:8][CH3:9])[n:6][cH:7]1.[OH2:30].[c:14]1([CH2:20][C:21](=[O:22])[Cl:23])[cH:15][cH:16][cH:17][cH:18][cH:19]1.[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[Cl:1][c:2]1[c:3]([C:10](=[O:11])[NH:12][NH:13][C:21]([CH2:20][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)=[O:22])[n:4][c:5]([S:8][CH3:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(Cl)c(C(=O)NN)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CSc1ncc(Cl)c(C(=O)NNC(=O)Cc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |